2-Methyl-3-oxo-propanoic acid, also known as methylmalonate semialdehyde or 3-oxo-2-methylpropanoate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group. 2-Methyl-3-oxo-propanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 2-methyl-3-oxo-propanoic acid is primarily located in the mitochondria and cytoplasm. 2-Methyl-3-oxo-propanoic acid can be biosynthesized from propionic acid.

2-Methyl-3-oxopropanoic acid

CAS No.: 6236-08-4

Cat. No.: VC1611047

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6236-08-4 |

|---|---|

| Molecular Formula | C4H6O3 |

| Molecular Weight | 102.09 g/mol |

| IUPAC Name | 2-methyl-3-oxopropanoic acid |

| Standard InChI | InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7) |

| Standard InChI Key | VOKUMXABRRXHAR-UHFFFAOYSA-N |

| SMILES | CC(C=O)C(=O)O |

| Canonical SMILES | CC(C=O)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Characteristics

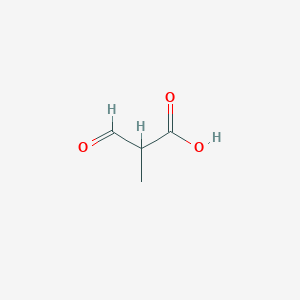

2-Methyl-3-oxopropanoic acid (C4H6O3) has a molecular weight of 102.09 g/mol . It contains three functional groups: a carboxyl group (-COOH), a methyl group (-CH3), and an aldehyde group (-CHO) attached to a central carbon atom. This unique arrangement contributes to its distinctive chemical properties and reactivity. The compound is functionally related to propionic acid and serves as a conjugate acid of 2-methyl-3-oxopropanoate .

Biochemical Significance

Metabolic Role

2-Methyl-3-oxopropanoic acid serves as an important intermediate in cellular metabolism. It is particularly significant in the metabolism of branched-chain amino acids, especially valine . In this pathway, the compound undergoes NAD-dependent decarboxylation catalyzed by methylmalonate-semialdehyde dehydrogenase to form propionyl-CoA . This reaction represents a critical step in the catabolism of valine, linking amino acid metabolism to energy production pathways.

The metabolic transformation can be represented by the following reaction:

2-Methyl-3-oxopropanoic acid + NAD+ + CoA → Propionyl-CoA + CO2 + NADH + H+

This reaction is catalyzed by CoA-acylating methylmalonate-semialdehyde dehydrogenase, an enzyme that plays a crucial role in this biochemical pathway .

Cellular Localization

In human cells, 2-Methyl-3-oxopropanoic acid has been identified as being localized primarily in the mitochondria . This localization is consistent with its role in energy metabolism and amino acid catabolism, as the mitochondria are the primary sites for these processes in eukaryotic cells. The mitochondrial localization also aligns with the presence of methylmalonate-semialdehyde dehydrogenase in this organelle, facilitating the efficient processing of this metabolite.

Biological Distribution

Presence in Organisms

2-Methyl-3-oxopropanoic acid has been identified as a metabolite in both prokaryotic and eukaryotic organisms. Specifically, it has been reported in:

The presence of this compound across different domains of life suggests its fundamental importance in cellular metabolism and its conservation throughout evolutionary history.

Related Metabolic Pathways

The metabolic pathways involving 2-Methyl-3-oxopropanoic acid are primarily related to amino acid metabolism, particularly the degradation of valine. This pathway connects amino acid catabolism to central energy metabolism, allowing the carbon skeletons from amino acids to enter the citric acid cycle. Disruptions in this pathway can lead to metabolic disorders characterized by the accumulation of specific metabolites.

Chemical Reactivity

Acid-Base Properties

As a carboxylic acid, 2-Methyl-3-oxopropanoic acid can participate in acid-base reactions, forming its conjugate base, 2-Methyl-3-oxopropanoate, through deprotonation . This conjugate base is the predominant form at physiological pH (approximately 7.3) . The interconversion between these forms is governed by the pH of the environment, with higher pH favoring the formation of the conjugate base.

| Form | Molecular Weight | Predominance at pH 7.3 | Role |

|---|---|---|---|

| 2-Methyl-3-oxopropanoic acid | 102.09 g/mol | Minor species | Conjugate acid |

| 2-Methyl-3-oxopropanoate | 101.08 g/mol | Major species | Conjugate base, human metabolite |

The conjugate base, 2-Methyl-3-oxopropanoate, has been identified as having a role as a human metabolite , indicating its biological significance beyond being merely an ionized form of the parent compound.

Functional Group Reactivity

The presence of both carboxyl and aldehyde functional groups in 2-Methyl-3-oxopropanoic acid contributes to its chemical reactivity. The aldehyde group can undergo oxidation to form a carboxylic acid or reduction to form an alcohol. Additionally, the aldehyde can participate in nucleophilic addition reactions. These chemical properties are important for understanding the compound's behavior in both chemical and biochemical contexts.

Analytical Considerations

Identification and Characterization

The identification and characterization of 2-Methyl-3-oxopropanoic acid in biological samples typically involve chromatographic techniques coupled with mass spectrometry. The compound can be detected based on its molecular weight, fragmentation pattern, and retention time in comparison with analytical standards. Spectroscopic methods, including infrared spectroscopy and nuclear magnetic resonance spectroscopy, can also provide valuable information about its structure and purity.

Related Compounds

Several compounds are structurally related to 2-Methyl-3-oxopropanoic acid, including:

-

2-Methyl-3-oxopropanoate - The conjugate base, differing only in the absence of a proton from the carboxyl group .

-

(2S)-3-amino-2-methyl-3-oxopropanoic acid - A structural analog with an amino group instead of a hydroxyl group in the carboxyl function .

These related compounds share some structural features with 2-Methyl-3-oxopropanoic acid and may have similar or complementary biochemical roles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume